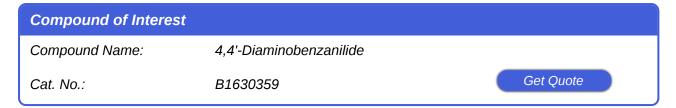


# Spectroscopic Data of 4,4'-Diaminobenzanilide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,4'- Diaminobenzanilide**, a key intermediate in the synthesis of high-performance polymers and a building block for various dyes and pharmaceuticals. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, experimental protocols, and a visual representation of the molecule's structure and analytical workflow.

## **Spectroscopic Data**

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy of **4,4'- Diaminobenzanilide**.

#### <sup>1</sup>H NMR Data

Solvent: DMSO-d<sub>6</sub> Frequency: 400 MHz



Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.62	S	1H	-NH- (Amide)
7.58	d, J=8.8 Hz	2H	Ar-H (ortho to -C=O)
7.31	d, J=8.8 Hz	2H	Ar-H (ortho to -NH-)
6.58	d, J=8.8 Hz	2H	Ar-H (ortho to -NH <sub>2</sub> )
6.51	d, J=8.8 Hz	2H	Ar-H (ortho to -NH <sub>2</sub> )
5.48	S	2H	-NH2
4.93	s	2H	-NH2

## <sup>13</sup>C NMR Data

Solvent: DMSO-d<sub>6</sub> Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
164.8	-C=O (Amide)
151.2	Ar-C (para to -C=O)
147.1	Ar-C (para to -NH-)
129.5	Ar-C (ortho to -C=O)
128.2	Ar-C (ipso, attached to -NH-)
123.0	Ar-C (ipso, attached to -C=O)
121.7	Ar-C (ortho to -NH-)
113.8	Ar-C (ortho to -NH <sub>2</sub> )
112.9	Ar-C (ortho to -NH <sub>2</sub> )

## **FT-IR Data**

Sample Preparation: KBr Pellet



Wavenumber (cm⁻¹)	Intensity	Assignment
3425	Strong, Broad	N-H Stretching (primary amine, asymmetric)
3330	Strong, Broad	N-H Stretching (primary amine, symmetric)[1]
3220	Medium	N-H Stretching (amide)
1605	Strong	C=O Stretching (Amide I)
1590	Strong	N-H Bending (primary amine)
1525	Medium	C=C Stretching (aromatic ring)
1315	Medium	C-N Stretching (aromatic amine)
825	Strong	C-H Bending (para- disubstituted benzene, out-of- plane)

# **Experimental Protocols**

The following protocols describe the general procedures for obtaining the NMR and FT-IR spectra of **4,4'-Diaminobenzanilide**.

## **NMR Spectroscopy**

- Sample Preparation: Approximately 10-20 mg of **4,4'-Diaminobenzanilide** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The sample is thoroughly mixed to ensure complete dissolution.
- Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- ¹H NMR Acquisition:
  - The spectrometer is tuned and shimmed for the sample.



- o A standard one-pulse sequence is used.
- The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.
- The residual solvent peak of DMSO-d<sub>6</sub> ( $\delta \approx 2.50$  ppm) is used as an internal reference.
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled pulse sequence is used to simplify the spectrum.
  - The spectral width is set to encompass the expected range of carbon chemical shifts (typically 0-180 ppm).
  - A larger number of scans (e.g., 1024 or more) and a relaxation delay are used to ensure adequate signal intensity for all carbon atoms, including quaternary carbons.
  - ∘ The solvent signal of DMSO-d<sub>6</sub> ( $\delta \approx 39.52$  ppm) is used as an internal reference.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm).

## FT-IR Spectroscopy

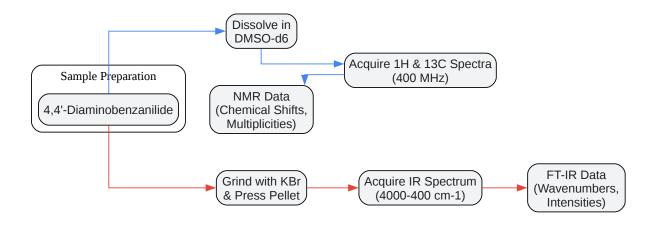
- Sample Preparation (KBr Pellet Method):
  - A small amount of 4,4'-Diaminobenzanilide (approximately 1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
  - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is used.



- · Data Acquisition:
  - A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded to subtract the contributions of atmospheric water and carbon dioxide.
  - The KBr pellet containing the sample is placed in the sample holder.
  - The spectrum is recorded in the mid-infrared range (typically 4000-400 cm<sup>-1</sup>) by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

## **Visualizations**

The following diagrams illustrate the chemical structure and the experimental workflow for the spectroscopic analysis of **4,4'-Diaminobenzanilide**.



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Caption: Experimental workflow for spectroscopic analysis.

Caption: Chemical structure with key functional groups.



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#### References

- 1. researchgate.net [researchgate.net]
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